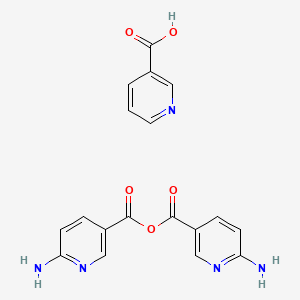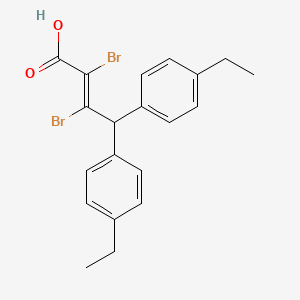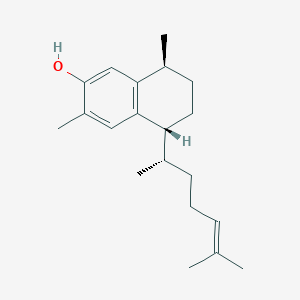
7-Hydroxyerogorgiaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxyerogorgiaene is a natural product found in Antillogorgia elisabethae with data available.
Applications De Recherche Scientifique
Antimycobacterial Activity
7-Hydroxyerogorgiaene, isolated from the gorgonian octocoral Pseudopterogorgia elisabethae, has shown promising antimycobacterial properties. This compound, along with erogorgiaene and a novel C(40) bisditerpene, were identified through spectral analysis and exhibited activity against mycobacteria (Rodríguez & Ramírez, 2001).
Role in Pseudopterosin Biosynthesis
7-Hydroxyerogorgiaene has been implicated in the biosynthesis of pseudopterosins, which are anti-inflammatory diterpene glycosides from Pseudopterogorgia elisabethae. This compound, along with 7,8-dihydroxyerogorgiaene, was isolated from the coral and confirmed as an intermediate in pseudopterosin biosynthesis (Ferns & Kerr, 2005).
Biomonitoring and Environmental Impact
Studies have also focused on biomonitoring the exposure to related compounds like 7-hydroxycitronellal in various populations, reflecting the broader environmental and health impact of such compounds (Pluym et al., 2020).
Biomedical Applications
7-Hydroxyerogorgiaene and related compounds have potential applications in drug delivery, tissue engineering, and biomedical fields. For instance, hydrogels based on dextran microspheres and hydroxyapatite on graphene supports are explored for their drug delivery and biocompatibility potentials (Van Tomme et al., 2005); (Wei et al., 2019).
Propriétés
Nom du produit |
7-Hydroxyerogorgiaene |
|---|---|
Formule moléculaire |
C20H30O |
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
(5R,8S)-3,8-dimethyl-5-[(2S)-6-methylhept-5-en-2-yl]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C20H30O/c1-13(2)7-6-8-14(3)17-10-9-15(4)18-12-20(21)16(5)11-19(17)18/h7,11-12,14-15,17,21H,6,8-10H2,1-5H3/t14-,15-,17+/m0/s1 |
Clé InChI |
HWRNTAPYVJUXEL-YQQAZPJKSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H](C2=C1C=C(C(=C2)C)O)[C@@H](C)CCC=C(C)C |
SMILES canonique |
CC1CCC(C2=C1C=C(C(=C2)C)O)C(C)CCC=C(C)C |
Synonymes |
7-hydroxyerogorgiaene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(phenylmethyl)-4-piperidinyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1228012.png)
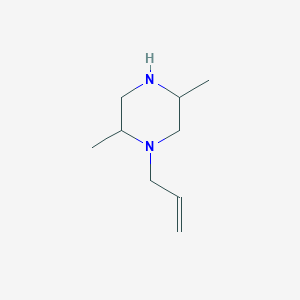
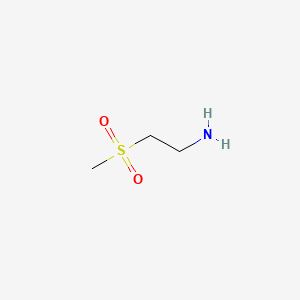
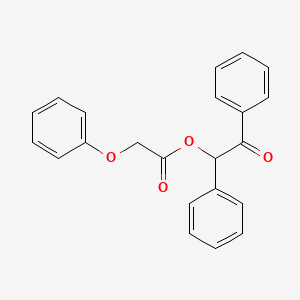
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B1228018.png)
![1-[2-(4-Methoxyphenyl)-4-[oxo(1-pyrrolidinyl)methyl]-3-thiazolidinyl]-1-propanone](/img/structure/B1228019.png)
![2-[Bis(2-hydroxyethyl)amino]ethanesulfonate](/img/structure/B1228020.png)
![2-[3-(5-Mercapto-[1,3,4]thiadiazol-2-YL)-ureido]-N-methyl-3-phenyl-propionamide](/img/structure/B1228023.png)
![N-[12-benzyl-16-[3-(diaminomethylideneamino)propyl]-9-[(4-hydroxyphenyl)methyl]-2,6,11,14,15,18-hexaoxo-1,5,10,13,17-pentazabicyclo[17.3.0]docos-7-en-3-yl]formamide](/img/structure/B1228024.png)
![1'-Ethyl-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-indole]one](/img/structure/B1228025.png)
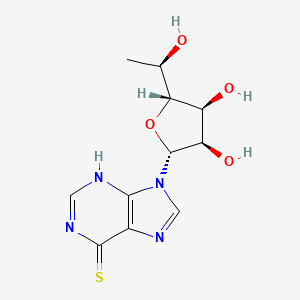
![[(5-Hydroxy-4-methylpyridin-2-yl)methylideneamino]thiourea](/img/structure/B1228032.png)
